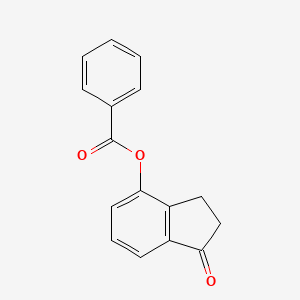

N-Fmoc-N-(2-苯乙基)-甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Fmoc-N-(2-phenylethyl)-glycine and its derivatives often involves the initial formation of N-(2-aminoethyl)glycine, followed by esterification and subsequent protection with the Fmoc group. A convenient route to these compounds has been described, starting from known precursors and utilizing stable hydrochloride salts for storage, which are then used in the synthesis of PNA monomers (Wojciechowski & Hudson, 2008). Another approach involves the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine, showcasing the versatility in synthesizing Fmoc-protected amino acids for peptide incorporation (Carrasco et al., 2003).

Molecular Structure Analysis

The molecular structure of N-Fmoc-N-(2-phenylethyl)-glycine derivatives is crucial for their reactivity and application in peptide synthesis. The Fmoc group offers steric bulk and protection for the amino functionality, while the phenylethyl side chain introduces aromatic character and potential for further chemical modifications.

Chemical Reactions and Properties

N-Fmoc-N-(2-phenylethyl)-glycine derivatives participate in various chemical reactions, primarily in peptide coupling reactions where they are incorporated into peptide chains. The Fmoc group can be selectively removed under basic conditions without affecting other protective groups, facilitating stepwise peptide elongation on solid supports.

Physical Properties Analysis

The physical properties of N-Fmoc-N-(2-phenylethyl)-glycine derivatives, such as solubility and stability, are influenced by the protective groups and the nature of the side chain. These compounds are typically solid at room temperature and have varying solubility in organic solvents, which is essential for their application in SPPS.

Chemical Properties Analysis

Chemically, N-Fmoc-N-(2-phenylethyl)-glycine derivatives are characterized by their reactivity towards nucleophilic addition and their ability to form stable amide bonds during peptide synthesis. The Fmoc group's removal under basic conditions is a key property that allows for the sequential addition of amino acids in peptide synthesis.

科学研究应用

肽核酸合成:

- Fmoc衍生物,如N-[2-(Fmoc)氨基乙基]甘氨酸酯,已被用于合成肽核酸(PNA)单体。这些酯在混合序列PNA寡聚体的固相肽合成中起着重要作用,为现有方法提供了实用的替代方案 (Wojciechowski & Hudson, 2008)。

天然化学连接:

- Fmoc衍生物被用于天然化学连接过程。例如,erythro-N-Boc-β-巯基-l-苯丙氨酸促进苯丙氨酸的连接,从而合成类似LYRAMFRANK的化合物 (Crich & Banerjee, 2007)。

腐蚀抑制:

- 包括Fmoc在内的甘氨酸衍生物已被用作盐水环境中碳钢的腐蚀抑制剂。它们的有效性归因于金属表面上的物理吸附和化学吸附机制 (Chen, 2018)。

眼科学中的生物相容性:

- 基于Fmoc的肽水凝胶已被评估其在兔眼中的生物相容性,表明其在眼科学中作为可植入药物输送系统治疗前节疾病的潜在应用 (Liang et al., 2010)。

自组装行为:

- 在水中,Fmoc保护的苯丙氨酸衍生物表现出自组装行为,形成一维纤维网络。这种性质对于开发具有潜在应用于材料科学的纳米和微片至关重要 (Rajbhandary et al., 2018)。

新型水凝胶的合成:

- 用Fmoc修饰的短芳香族肽衍生物可以自组装成具有纳米纤维结构的水凝胶。这些水凝胶表现出良好的细胞存活率和生物相容性,使其在生物医学应用中具有潜力 (Nita et al., 2022)。

细胞转运活性:

- 在肽类模拟物中,如寡N-烷基甘氨酸(肽样物质)中的Fmoc衍生物已被研究其细胞摄取活性。这些化合物相对于传统阳离子细胞穿透肽具有优势,因为它们具有蛋白酶稳定性和降低毒性 (Jong et al., 2015)。

属性

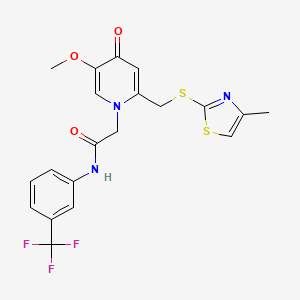

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQGEVARORMAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)